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Compound of Interest

Compound Name:
(R)-(+)-1-(4-

Methylphenyl)ethylamine

Cat. No.: B1353335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral

primary amine of significant interest in the fields of pharmaceutical sciences and asymmetric

synthesis. Its unique stereochemical properties make it a valuable building block for the

synthesis of enantiomerically pure compounds, a critical aspect in the development of modern

therapeutics where the chirality of a molecule can profoundly influence its pharmacological

activity and safety profile. This technical guide provides an in-depth overview of the chemical

and physical properties of (R)-(+)-1-(4-Methylphenyl)ethylamine, detailed experimental

protocols for its synthesis and analysis, and an exploration of its mechanism of action in

biological systems.

Chemical and Physical Properties
(R)-(+)-1-(4-Methylphenyl)ethylamine is a colorless to light yellow liquid at room temperature.

[1] Its core structure consists of a 4-methylphenyl group attached to an ethylamine backbone,

with a stereogenic center at the carbon atom bonded to the amino group.[1] The "(R)"

designation specifies the absolute configuration at this chiral center according to the Cahn-

Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, meaning it rotates

plane-polarized light to the right.[1]
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Data Presentation: Quantitative Properties
Property Value Reference(s)

Molecular Formula C₉H₁₃N [2][3][4]

Molecular Weight 135.21 g/mol [2][3][4]

CAS Number 4187-38-6 [2][3][4]

Appearance Colorless to light yellow liquid [1]

Boiling Point 205 °C (lit.) [2]

Density 0.919 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.521 (lit.) [2]

Optical Rotation [α]20/D +37° (neat) [2]

Flash Point 180 °F (82.2 °C) [2]

pKa 9.20 ± 0.10 (Predicted) [2]

Melting Point < -20 °C [2]

Experimental Protocols
Synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine from
(R)-N-[1-(4-methylphenyl)ethyl]acetamide
This protocol describes the deacetylation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide to yield

(R)-(+)-1-(4-Methylphenyl)ethylamine.

Materials:

(R)-N-[1-(4-methylphenyl)ethyl]acetamide

n-Butanol

Potassium hydroxide (KOH)

Water
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Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 1 gram of (R)-N-[1-(4-

methylphenyl)ethyl]acetamide, 2 grams of n-butanol, and 0.63 grams of potassium

hydroxide.[2]

Heat the mixture to 100 °C and maintain this temperature for 24 hours under constant

stirring.[2]

After 24 hours, cool the reaction mixture to 10-20 °C.[2]

Add water to the cooled mixture and stir for 30 minutes.[2]

Transfer the mixture to a separatory funnel and allow the layers to separate.

Collect the organic layer and concentrate it to remove the n-butanol.[2]

Purify the crude product by vacuum distillation (80-100 °C) using a packed column to obtain

(R)-(+)-1-(4-Methylphenyl)ethylamine.[2]

Expected Yield and Purity:

Yield: Approximately 82%[2]

HPLC Purity: Approximately 96.3%[2]

Asymmetric Reductive Amination of 4-
Methylacetophenone
This method provides a direct route to chiral primary amines from ketones. While specific

catalysts and conditions can vary, the general procedure involves the in-situ formation of an

imine from 4-methylacetophenone and an ammonia source, followed by stereoselective

reduction.

Materials:
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4-Methylacetophenone

Ammonia source (e.g., ammonium formate, ammonia gas)

Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as a Ru-BINAP

derivative)

Reducing agent (e.g., hydrogen gas, formic acid)

Anhydrous solvent (e.g., methanol, isopropanol)

High-pressure reaction vessel (if using hydrogen gas)

General Procedure:

In a suitable reaction vessel, dissolve 4-methylacetophenone and the chiral catalyst in the

anhydrous solvent.

Introduce the ammonia source into the reaction mixture.

Introduce the reducing agent. If using hydrogen gas, the vessel is pressurized.

The reaction is stirred at a specific temperature and pressure for a set duration, which is

dependent on the catalyst and substrates used.

Upon completion, the catalyst is typically removed by filtration.

The solvent is removed under reduced pressure.

The crude product is purified by column chromatography or distillation to yield the

enantiomerically enriched (R)-(+)-1-(4-Methylphenyl)ethylamine.

Chiral HPLC Analysis
To determine the enantiomeric purity of (R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral High-

Performance Liquid Chromatography (HPLC) method is employed.

Instrumentation and Columns:
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HPLC system with a UV detector.

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H).

Mobile Phase (Isocratic):

A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is

90:10 (v/v).[5]

For basic analytes like amines, the addition of a small amount of an amine modifier such as

diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase can improve

peak shape.[5]

General Protocol:

Prepare a dilute solution of the amine sample in the mobile phase.

Set the HPLC system with the chosen chiral column and mobile phase.

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the sample solution.

Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 254

nm.

The retention times of the (R) and (S) enantiomers will differ, allowing for their separation

and quantification.

Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.

Mechanism of Action and Signaling Pathways
(R)-(+)-1-(4-Methylphenyl)ethylamine and related phenylethylamine derivatives act as central

nervous system stimulants. Their primary mechanism of action involves the modulation of

monoamine neurotransmission by interacting with the Trace Amine-Associated Receptor 1

(TAAR1).[6][7]
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TAAR1 Signaling Pathway
Activation of TAAR1 by phenylethylamine derivatives initiates a G-protein-coupled signaling

cascade. TAAR1 is coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates

adenylyl cyclase to produce cyclic AMP (cAMP).[8] The increase in intracellular cAMP leads to

the activation of Protein Kinase A (PKA).[9][10] TAAR1 activation can also lead to the activation

of Protein Kinase C (PKC).[9][10] Both PKA and PKC can then phosphorylate various

downstream targets, including the dopamine transporter (DAT) and norepinephrine transporter

(NET).[6][7] This phosphorylation can lead to the inhibition of dopamine and norepinephrine

reuptake and can even induce the reverse transport (efflux) of these neurotransmitters from the

presynaptic neuron into the synaptic cleft, thereby increasing their concentration and signaling.

[6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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